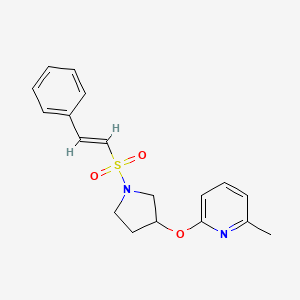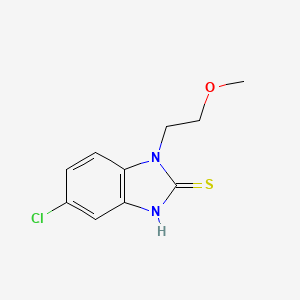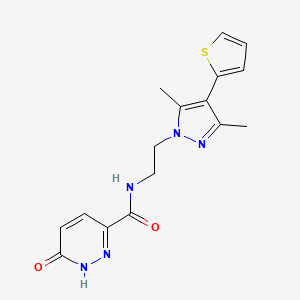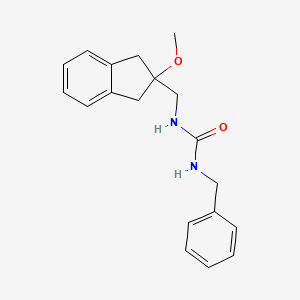
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core structure.
Mechanism of Action
Target of Action
The compound, also known as 3-(2,2-dimethylpropanamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids, and its inhibition can have therapeutic effects in various diseases .
Mode of Action
The compound interacts with sEH, potentially forming additional hydrogen bonds in the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the metabolism of certain fatty acids .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), a group of fatty acids. EETs have various biological activities, including vasodilation and anti-inflammatory effects. By inhibiting sEH, the compound increases the levels of EETs, enhancing their beneficial effects .
Pharmacokinetics
The CF3O group is known for its unique features, making CF3O-containing compounds more accessible .
Result of Action
The inhibition of sEH and the subsequent increase in EET levels can have various effects at the molecular and cellular levels. These effects can include vasodilation, reduction of inflammation, and potential therapeutic effects in diseases such as hypertension, tuberculosis, and certain renal pathologies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving suitable precursors. The pivalamido group is introduced through amide bond formation reactions, typically using pivaloyl chloride and an appropriate amine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar core structures but different functional groups.
Trifluoromethoxy compounds: Molecules that contain the trifluoromethoxy group but have different core structures.
Pivalamido compounds: Compounds featuring the pivalamido group attached to different core structures.
Uniqueness
3-pivalamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is unique due to the combination of its functional groups and core structure, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c1-20(2,3)19(28)26-16-14-6-4-5-7-15(14)29-17(16)18(27)25-12-8-10-13(11-9-12)30-21(22,23)24/h4-11H,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQCEQSFDFZHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)

![2-[(4-CHLOROPHENYL)SULFANYL]-N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2783328.png)


![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)

![1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2783333.png)

![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)


![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)
